Ethyl 3-chloro-6-(trifluoromethyl)picolinate
Overview
Description
Ethyl 3-chloro-6-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C9H7ClF3NO2 . It is a clear liquid that ranges in color from colorless to yellow .
Molecular Structure Analysis
The InChI code for Ethyl 3-chloro-6-(trifluoromethyl)picolinate is1S/C9H7ClF3NO2/c1-2-16-8(15)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,2H2,1H3
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
Ethyl 3-chloro-6-(trifluoromethyl)picolinate has a molecular weight of 253.61 . It is stored in a refrigerator and shipped at room temperature . It is a clear liquid that can range in color from colorless to yellow .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 3-chloro-6-(trifluoromethyl)picolinate is involved in the synthesis of heterocyclic compounds, such as camptothecin analogs. For instance, a study demonstrated the use of picolinic acid in the synthesis of camptothecin, a compound with significant medicinal properties (Kametani, 1970).
OLED Degradation
This compound has been studied in the context of organic light-emitting diodes (OLEDs). Research indicated that the cleavage of picolinate in blue phosphorescent OLEDs could be a factor in device instability (Baranoff et al., 2012).
Intermediate in Synthesis
Ethyl 3-chloro-6-(trifluoromethyl)picolinate acts as an important intermediate in the synthesis of biologically active compounds. Its preparation and optimization were discussed in a study focusing on the synthesis of ethyl 4-(4-nitrophenoxy) picolinate (Xiong et al., 2019).
Catalyzed Cycloaddition
The compound has been used in cobalt-catalyzed regioselective intermolecular [2+2+2] cycloadditions to construct pyridine derivatives, demonstrating its utility in organic synthesis (Ishikawa et al., 2016).
Metal Complexes
Research has also explored the formation of metal complexes with ethyl picolinate, which can lead to various structural and chemical properties useful in different scientific fields (Paul et al., 1974).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, and P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
ethyl 3-chloro-6-(trifluoromethyl)pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-5(10)3-4-6(14-7)9(11,12)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQBTMXRTLNPGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-6-(trifluoromethyl)picolinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.